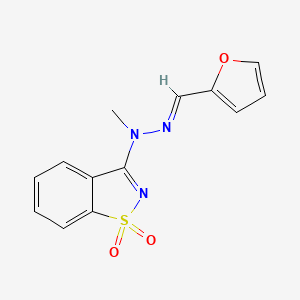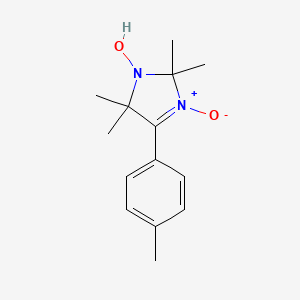
5,6-dibromo-2-(4-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-dibromo-2-(4-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a synthetic organic compound characterized by the presence of bromine atoms, a hydroxyphenyl group, and a hexahydro-isoindole-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dibromo-2-(4-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione typically involves multiple steps:
Cyclization: The formation of the hexahydro-isoindole-dione core is accomplished through cyclization reactions, which may involve the use of strong acids or bases as catalysts.
Hydroxyphenyl Group Introduction: The hydroxyphenyl group is introduced through electrophilic aromatic substitution reactions, using phenol derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Debrominated derivatives.
Substitution: Compounds with new functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
5,6-dibromo-2-(4-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5,6-dibromo-2-(4-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, while the bromine atoms may enhance the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
5,6-dichloro-2-(4-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione: Similar structure but with chlorine atoms instead of bromine.
5,6-difluoro-2-(4-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
5,6-dibromo-2-(4-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, leading to different interactions and properties.
Propiedades
Fórmula molecular |
C14H13Br2NO3 |
|---|---|
Peso molecular |
403.07 g/mol |
Nombre IUPAC |
5,6-dibromo-2-(4-hydroxyphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C14H13Br2NO3/c15-11-5-9-10(6-12(11)16)14(20)17(13(9)19)7-1-3-8(18)4-2-7/h1-4,9-12,18H,5-6H2 |
Clave InChI |
KKPZIIQFEYLENP-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(CC(C1Br)Br)C(=O)N(C2=O)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] thiophene-2-carboxylate](/img/structure/B11609148.png)
![N,N-dibenzyl-2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B11609164.png)
![3-amino-6-(3-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11609166.png)
![(2Z)-2-[(2E)-(3,4-dimethoxybenzylidene)hydrazinylidene]-3-(2-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11609167.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methylbenzamide](/img/structure/B11609189.png)
![ethyl 5-[(furan-2-ylcarbonyl)oxy]-2-methyl-1-(propan-2-yl)-1H-indole-3-carboxylate](/img/structure/B11609193.png)


methanone](/img/structure/B11609207.png)
![6-[5-(3-Chloro-2-methylphenyl)furan-2-yl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11609220.png)
![2-(4-{2-[(2-Chlorophenyl)carbonyl]hydrazinyl}-4-oxobutan-2-yl)hexanoic acid](/img/structure/B11609229.png)
![4-{[(2E)-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B11609237.png)
![5-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11609245.png)
![4-bromo-2-({[1-(propan-2-yl)-1H-benzimidazol-2-yl]amino}methyl)phenol](/img/structure/B11609246.png)
